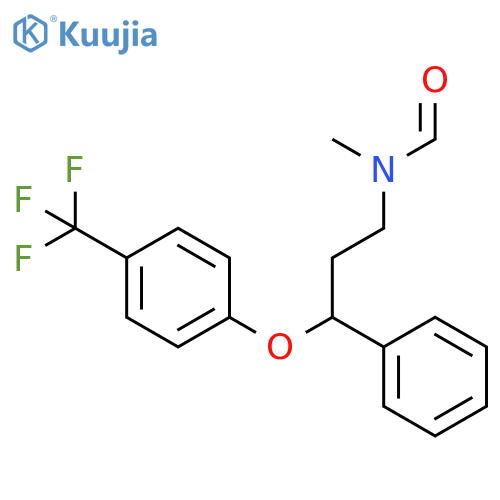Cas no 199188-97-1 (N-Formylfluoxetine)

N-Formylfluoxetine structure
商品名:N-Formylfluoxetine
CAS番号:199188-97-1
MF:C18H18F3NO2
メガワット:337.336235523224
CID:1073577
N-Formylfluoxetine 化学的及び物理的性質
名前と識別子
-
- N-Formylfluoxetine
- N-Methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]formamide
- Fluoxetine IMpurity
- Fluoxetine Hydrochloride Imp. (EP)
- (3RS)-N-Methyl-3-phenyl-3-[2-(trifluoroMethyl)-phenoxy]propan-1-aMine Hydrochloride(2-TrifluoroMethylisoMer of Fluoxetine Hydro-chloride)
-
- インチ: 1S/C18H18F3NO2/c1-22(13-23)12-11-17(14-5-3-2-4-6-14)24-16-9-7-15(8-10-16)18(19,20)21/h2-10,13,17H,11-12H2,1H3
- InChIKey: UBNTUJKGUJSBFQ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=CC=1)OC(C1C=CC=CC=1)CCN(C=O)C)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 375
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 29.5
じっけんとくせい
- 密度みつど: 1.209±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 475.3±0.0 °C at 760 mmHg
- フラッシュポイント: 241.3±0.0 °C
- ようかいど: 極微溶性(0.11 g/l)(25ºC)、
- じょうきあつ: 0.0±0.0 mmHg at 25°C
N-Formylfluoxetine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Formylfluoxetine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | F699005-50mg |
N-Formylfluoxetine |
199188-97-1 | 50mg |
$ 201.00 | 2023-09-07 | ||
| TRC | F699005-250mg |
N-Formylfluoxetine |
199188-97-1 | 250mg |
$ 851.00 | 2023-09-07 | ||
| TRC | F699005-500mg |
N-Formylfluoxetine |
199188-97-1 | 500mg |
$ 1610.00 | 2023-09-07 |
N-Formylfluoxetine 関連文献
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
199188-97-1 (N-Formylfluoxetine) 関連製品
- 124-83-4((1R,3S)-Camphoric Acid)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
